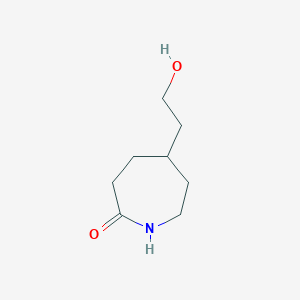
5-(2-Hydroxyethyl)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoethanol with caprolactam under acidic or basic conditions . This reaction can be carried out in a one-pot synthesis, which simplifies the process and increases yield .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
化学反应分析
Types of Reactions
5-(2-Hydroxyethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepanones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
Scientific Research Applications of 5-(2-Hydroxyethyl)azepan-2-one
This compound is a chemical compound with a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in the synthesis of complex heterocyclic compounds. Additionally, it is explored for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Chemistry
This compound is a versatile building block for synthesizing complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to introduce different functional groups into the molecule.
Types of Reactions
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert it into amines or alcohols. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
The major products formed from these reactions include various substituted azepanones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Biology
This compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine
This compound is explored for potential use in drug development, particularly in the design of new therapeutic agents.
Industry
In industry, this compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 5-(2-Hydroxyethyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
相似化合物的比较
Similar Compounds
Azepan-2-one: A closely related compound with similar chemical properties but lacking the hydroxyethyl group.
Caprolactam: Another seven-membered lactam used in the production of nylon-6.
Oxazepine: Contains an oxygen atom in the ring, leading to different chemical reactivity and biological activity
Uniqueness
5-(2-Hydroxyethyl)azepan-2-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
5-(2-hydroxyethyl)azepan-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-4-7-1-2-8(11)9-5-3-7/h7,10H,1-6H2,(H,9,11) |
InChI 键 |
KTXXPHFKFXLPEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NCCC1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















